
4-methoxy-6-phenyl-1H-pyrimidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-6-phenyl-1H-pyrimidine-2-thione is a member of pyrimidines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Methoxy-6-phenyl-1H-pyrimidine-2-thione is used in the synthesis of complex chemical structures. For example, Al‐Refai et al. (2014) described its role in synthesizing a compound with a flattened boat conformation of the pyrimidine-2(1H)-thione rings, exhibiting significant molecular interactions in its crystal structure (Al‐Refai et al., 2014).
Corrosion Inhibition
Soltani et al. (2015) investigated pyrimidine-2-thione derivatives, including this compound, for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds show potential as adsorbents on metal surfaces, following Langmuir isotherm principles (Soltani et al., 2015).
Selectivity for Hg(II) Ions
Jain et al. (2000) synthesized a compound incorporating this compound, demonstrating selectivity for Hg(II) ions. This compound was found effective in potentiometric titrations of Hg2+ vs. EDTA (Jain et al., 2000).
Antibacterial Activities
Kaur et al. (2011) synthesized derivatives of this compound, which showed marked potency as antibacterial agents against clinical isolates (Kaur et al., 2011).
Electrochemical Behavior
Kılıç and Berkem (2004) explored the electrochemical behavior of pyrimidine derivatives, including this compound, indicating potential applications in electrochemical sensors or devices (Kılıç & Berkem, 2004).
Antioxidant Potential
Dudhe et al. (2014) discovered pyrimidine derivatives, including this compound, as potent antioxidants, showcasing their utility in mitigating oxidative stress-related damages (Dudhe et al., 2014).
Propriétés
Formule moléculaire |
C11H10N2OS |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
4-methoxy-6-phenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-7-9(12-11(15)13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,15) |
Clé InChI |
ZFOOVAVTANPKPB-UHFFFAOYSA-N |
SMILES |
COC1=NC(=S)NC(=C1)C2=CC=CC=C2 |
SMILES canonique |
COC1=NC(=S)NC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


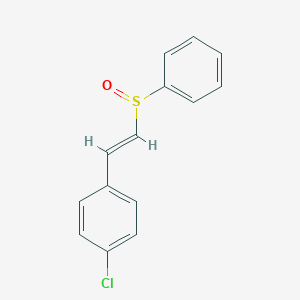
![1-Methoxy-4-[2-(phenylsulfinyl)vinyl]benzene](/img/structure/B342446.png)
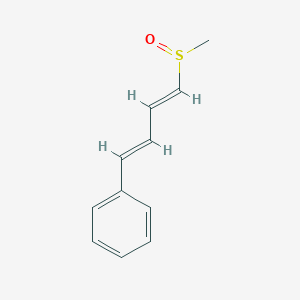
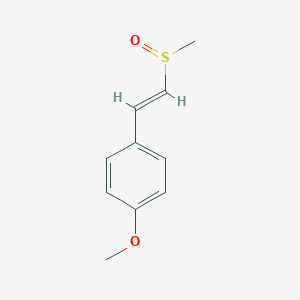

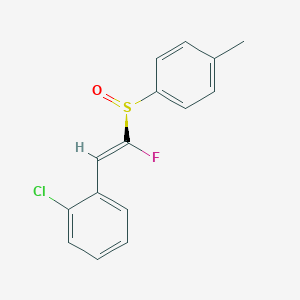
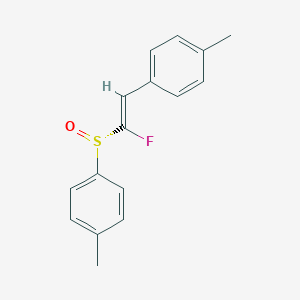
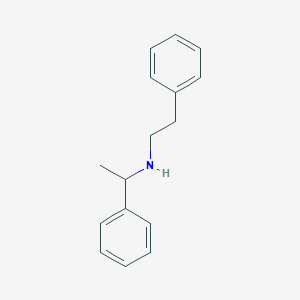
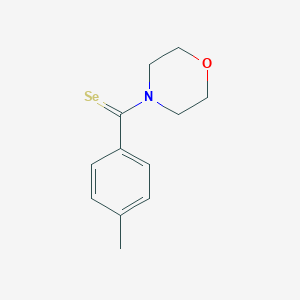
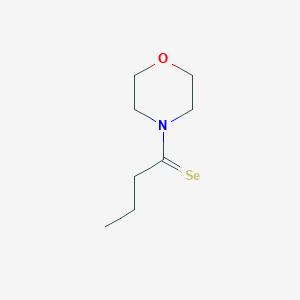
![Methyl 3-[(4-methylphenyl)sulfinyl]acrylate](/img/structure/B342461.png)
![[(1-Chloro-4-phenylbuta-1,3-dienyl)sulfinyl]benzene](/img/structure/B342463.png)
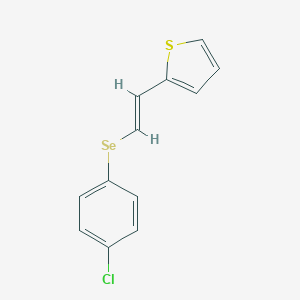
![N-(4-{2-[(4-chlorophenyl)selanyl]vinyl}phenyl)-N,N-dimethylamine](/img/structure/B342468.png)
